N-methyl-4-(p-formylstyryl)pyridinium methosulfate
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Overview
Description
N-methyl-4-(p-formylstyryl)pyridinium methosulfate is a chemical compound with the molecular formula C16H17NO5S and a molecular weight of 335.37 g/mol It is known for its unique structure, which includes a pyridinium ring substituted with a formylstyryl group and a methosulfate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(p-formylstyryl)pyridinium methosulfate typically involves the reaction of 4-(p-formylstyryl)pyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with methanesulfonic acid to yield the methosulfate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(p-formylstyryl)pyridinium methosulfate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: N-methyl-4-(p-carboxystyryl)pyridinium methosulfate.
Reduction: N-methyl-4-(p-hydroxystyryl)pyridinium methosulfate.
Substitution: Various substituted pyridinium derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-4-(p-formylstyryl)pyridinium methosulfate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-methyl-4-(p-formylstyryl)pyridinium methosulfate involves its interaction with molecular targets through its formyl and pyridinium groups. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The pyridinium ring can interact with aromatic residues through π-π stacking interactions, influencing molecular pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4-(p-carboxystyryl)pyridinium methosulfate
- N-methyl-4-(p-hydroxystyryl)pyridinium methosulfate
- N-methyl-4-(p-aminostyryl)pyridinium methosulfate
Uniqueness
N-methyl-4-(p-formylstyryl)pyridinium methosulfate is unique due to its formyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological molecules. This makes it particularly useful in applications where specific interactions with proteins or enzymes are desired .
Properties
CAS No. |
124861-47-8 |
---|---|
Molecular Formula |
C5H5FN2O |
Molecular Weight |
0 |
Synonyms |
N-methyl-4-(p-formylstyryl)pyridinium methosulfate |
Origin of Product |
United States |
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